Cas no 194920-62-2 (N-Boc-C1-PEG3-C3-NH2)
N-Boc-C1-PEG3-C3-NH2 Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
- 6,9,12-Trioxa-2-azapentadecanoicacid, 15-amino-, 1,1-dimethylethyl ester
- BOC-1-AMINO-4,7,10-TRIOXA-13-TRIDECANAMINE
- tert-Butyl (3-(2-(2-(3-aminopropoxy)-ethoxy)ethoxy)propyl)carbamate
- tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
- AmbotzBNN1028
- H2N-TEG-NHBoc
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
- N-Boc-trioxatridecanediamine
- BOC-TOTA
- 3-[2-(2-(3-(BOC-AMINO)PROPYLOXY)ETHOXY)ETHOXY]PROPYLAMINE
- 1-(T-BUTYLOXYCARBONYL-AMINO)-4,7,10-TRIOXA-13-TRIDECANAMINE
- 1-(TERT-BUTYLOXYCARBONYL-AMINO)-4,7,10-TRIOXA-13-TRIDECANAMINE
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine >=95.0% (NT)
- tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy) 194920-62-2
- tert-butyl N-(3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propyl)carbamate
- WHHYAYNALHPDGJ-UHFFFAOYSA-N
- C15H32N2O5
- BCP10867
- SY029950
- AX8118471
- ST
- N-Boc-C1-PEG3-C3-NH2
-
- MDL: MFCD04973133
- Inchi: 1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
- InChI Key: WHHYAYNALHPDGJ-UHFFFAOYSA-N
- SMILES: O(C(NCCCOCCOCCOCCCN)=O)C(C)(C)C
Computed Properties
- Exact Mass: 320.23100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 15
- Complexity: 269
- Topological Polar Surface Area: 92
Experimental Properties
- Density: 1.035 g/mL at 20 °C
- Solubility: Dissolution (51 g/l) (25 º C),
- PSA: 92.04000
- LogP: 2.39100
N-Boc-C1-PEG3-C3-NH2 Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:10-34
- Storage Condition:2-8°C
N-Boc-C1-PEG3-C3-NH2 Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-C1-PEG3-C3-NH2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846702-1g |
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 97% | 1g |
287.10 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93113-1G-F |
N-Boc-C1-PEG3-C3-NH2 |
194920-62-2 | ≥95.0% (NT) | 1G |
¥1446.2 | 2022-02-24 | |
| Fluorochem | 213373-1g |
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 98% | 1g |
£80.00 | 2022-03-01 | |
| Fluorochem | 213373-5g |
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 98% | 5g |
£318.00 | 2022-03-01 | |
| Fluorochem | 213373-10g |
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 98% | 10g |
£620.00 | 2022-03-01 | |
| TRC | T117535-100mg |
tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 100mg |
$ 52.00 | 2023-09-06 | ||
| TRC | T117535-250mg |
tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 250mg |
$ 69.00 | 2023-09-06 | ||
| TRC | T117535-500mg |
tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 500mg |
$ 103.00 | 2023-09-06 | ||
| TRC | T117535-1g |
tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 1g |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45620-1g |
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate |
194920-62-2 | 97% | 1g |
¥124.0 | 2023-09-06 |
N-Boc-C1-PEG3-C3-NH2 Suppliers
N-Boc-C1-PEG3-C3-NH2 Related Literature
-
Alan E. Enciso,Zachary M. Abid,Eric E. Simanek Polym. Chem. 2014 5 4635
-
Xi Chen,Lars Henschke,Qianzhen Wu,Kasturi Muthoosamy,Boris Neumann,Tanja Weil Org. Biomol. Chem. 2013 11 353
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Albert Gandioso,Anna Rovira,Huayun Shi,Peter J. Sadler,Vicente Marchán Dalton Trans. 2020 49 11828
Additional information on N-Boc-C1-PEG3-C3-NH2
Professional Introduction to N-Boc-C1-PEG3-C3-NH2 (CAS No. 194920-62-2)
N-Boc-C1-PEG3-C3-NH2, a compound with the CAS number 194920-62-2, is a specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a N-Boc protecting group, a polyethylene glycol (PEG) linker, and an amine functionalities at both ends, exhibits unique properties that make it highly valuable in drug development and molecular design.
The structure of N-Boc-C1-PEG3-C3-NH2 is meticulously engineered to provide a balance between stability and reactivity. The N-Boc group serves as an effective protecting group for amine functionalities, preventing unwanted side reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective reactions are required. The PEG linker, with its three repeat units (PEG3), introduces hydrophilicity and steric bulk, which can enhance the solubility and bioavailability of attached molecules. Additionally, the terminal amine groups at both ends of the molecule provide reactive sites for further functionalization, allowing for the creation of complex conjugates and polymers.
In recent years, the use of PEGylated compounds has seen a surge in pharmaceutical applications due to their improved pharmacokinetic profiles. PEGylation can extend the circulation time of therapeutic agents, reduce immunogenicity, and enhance tissue penetration. The compound N-Boc-C1-PEG3-C3-NH2 leverages these benefits by incorporating a PEG moiety into its structure. This has led to its adoption in various research projects aimed at developing novel drug delivery systems and biomaterials.
The amine functionalities at both ends of N-Boc-C1-PEG3-C3-NH2 are particularly useful for conjugation with other biomolecules such as peptides, proteins, and antibodies. This flexibility allows researchers to design targeted therapeutics that can interact specifically with disease markers or cellular receptors. For instance, recent studies have demonstrated the potential of PEGylated peptides as inhibitors of protein-protein interactions in cancer therapy. The stability provided by the N-Boc group ensures that these conjugates remain intact during synthesis and storage, maintaining their efficacy until they reach their target site.
The compound's versatility has also made it valuable in the development of diagnostic agents. By attaching fluorescent tags or other imaging probes to the terminal amine groups, researchers can create probes for cellular imaging and biomarker detection. These probes have been instrumental in understanding disease mechanisms at the molecular level and have shown promise in early disease detection.
Moreover, N-Boc-C1-PEG3-C3-NH2 has found applications in nanotechnology and materials science. Its ability to form stable conjugates with nanoparticles has been exploited to create advanced drug delivery systems that can overcome biological barriers and improve therapeutic outcomes. The PEG linker helps in stabilizing these nanoparticles by reducing aggregation and improving their dispersion in biological fluids.
The synthesis of N-Boc-C1-PEG3-C3-NH2 involves a series of well-established chemical reactions that highlight the compound's synthetic accessibility. The process typically begins with the activation of one of the terminal amine groups using a coupling agent such as HATU or EDCI. Subsequent attachment of the PEG moiety follows, followed by protection of the remaining amine group with an N-Boc group. This stepwise approach ensures high yield and purity, making the compound suitable for sensitive applications.
In conclusion, N-Boc-C1-PEG3-C3-NH2 (CAS No. 194920-62-2) is a multifunctional compound with broad applications in pharmaceuticals, diagnostics, and materials science. Its unique structure combining protective groups, hydrophilic linkers, and reactive termini makes it an indispensable tool for researchers aiming to develop innovative therapeutics and biomaterials. As research continues to uncover new applications for PEGylated compounds, N-Boc-C1-PEG3-C3-NH2 is poised to play a pivotal role in advancing these fields.
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